molecular formula C27H33N3O5 B11148032 4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11148032
M. Wt: 479.6 g/mol
InChI Key: ZSUXDWAZGNCJKB-BZZOAKBMSA-N
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Description

4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a butoxybenzoyl group, a hydroxy group, a morpholinylpropyl group, and a pyridinyl group, all attached to a dihydropyrrolone core.

Properties

Molecular Formula

C27H33N3O5

Molecular Weight

479.6 g/mol

IUPAC Name

(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H33N3O5/c1-2-3-17-35-22-7-5-21(6-8-22)25(31)23-24(20-9-11-28-12-10-20)30(27(33)26(23)32)14-4-13-29-15-18-34-19-16-29/h5-12,24,31H,2-4,13-19H2,1H3/b25-23-

InChI Key

ZSUXDWAZGNCJKB-BZZOAKBMSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, starting with the preparation of the core dihydropyrrolone structure. This can be achieved through a series of condensation reactions, followed by the introduction of the butoxybenzoyl, hydroxy, morpholinylpropyl, and pyridinyl groups under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This typically includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific transformation desired.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrrolone derivatives with different substituents on the core structure. Examples include:

  • 4-(4-Methoxybenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-Chlorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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